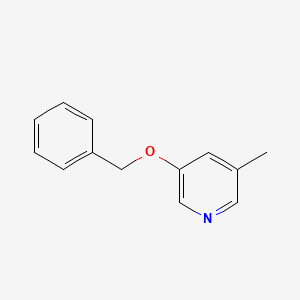

3-(Benzyloxy)-5-methylpyridine

Description

Contextualization within Pyridine (B92270) Heterocycle Chemistry

Pyridine (C₅H₅N) is an aromatic heterocyclic organic compound featuring a six-membered ring composed of five carbon atoms and one nitrogen atom. numberanalytics.comfiveable.me This structure imparts unique chemical properties, including basicity, solubility, and the ability to form hydrogen bonds, making pyridine and its derivatives essential building blocks in organic synthesis. rsc.org The pyridine scaffold is a privileged structure in medicinal chemistry, found in over 7000 existing drug molecules. rsc.orgnih.gov Its versatility allows for easy functionalization at various positions on the ring, enabling the creation of a diverse chemical space with tailored biological activities. nih.gov

The nitrogen atom in the pyridine ring creates an asymmetric electronic distribution, influencing the reactivity of attached substituents. Specifically, the carbon atoms at the C2, C4, and C6 positions are more electrophilic and susceptible to nucleophilic substitution, while the C3 and C5 positions are less prone to electrophilic substitution compared to benzene (B151609). nih.gov 3-(Benzyloxy)-5-methylpyridine, with substituents at the 3 and 5 positions, exemplifies the structural diversity achievable within the pyridine framework.

Significance of Benzyloxy-Substituted Pyridines in Contemporary Chemical and Pharmaceutical Research

The introduction of a benzyloxy group onto a pyridine ring significantly influences the molecule's properties and reactivity, making benzyloxy-substituted pyridines valuable intermediates and target molecules in research. The benzyloxy group can enhance lipophilicity, which may facilitate passage through biological membranes. Furthermore, it can serve as a protecting group for a hydroxyl function, which is stable under basic conditions and can be cleaved under acidic or reductive conditions. smolecule.comsmolecule.com

In the context of drug discovery and development, benzyloxy-substituted pyridines are explored for a range of potential therapeutic applications. For instance, derivatives are being investigated for their potential as anticancer agents and ion channel modulators. smolecule.com The benzyloxy group's ability to participate in various chemical transformations, including oxidation to aldehydes or carboxylic acids, further broadens the synthetic utility of these compounds.

Research has also demonstrated the role of the benzyloxy group in directing chemical reactions. For example, in C-H fluorination reactions of 3,5-disubstituted pyridines, the presence of a 3-benzyloxy group can lead to modest to high selectivity for fluorination at the adjacent C2 position. acs.org This directing effect is crucial for the late-stage functionalization of complex molecules, offering a more efficient route to novel analogues of medicinally relevant compounds. acs.org The study of benzyloxy-substituted pyridines, such as this compound, therefore continues to be an active and important area of chemical research.

Chemical Compound Information

| Compound Name |

| This compound |

| Pyridine |

| Benzene |

| 3-bromo-5-benzyloxy-pyridine |

| 2-chloro-3-aminopyridine |

| Pirenzepine |

| Crizotinib |

| 2,6-Bis(benzyloxy)pyridine |

| 3-(benzyloxy)cyclobutanone |

| 3-hydroxy-5-methylpyridine (B123993) |

| Benzyl (B1604629) chloride |

| Toluene (B28343) |

| Methanol |

| Ethyl acetate |

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C13H13NO | bldpharm.com |

| Molecular Weight | 199.25 g/mol | bldpharm.com |

| CAS Number | 1256835-17-2 | bldpharm.comfluorochem.co.uk |

| LogP | 2.83579663 | fluorochem.co.uk |

| Hydrogen Bond Acceptors | 2 | fluorochem.co.uk |

| SMILES Code | CC1=CC(OCC2=CC=CC=C2)=CN=C1 | bldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-5-phenylmethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-11-7-13(9-14-8-11)15-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLZDHECNCSYQAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Transformations of 3 Benzyloxy 5 Methylpyridine

De Novo Synthetic Routes for 3-(Benzyloxy)-5-methylpyridine

De novo synthesis involves the construction of the substituted pyridine (B92270) ring from acyclic precursors. chemrxiv.orgorganic-chemistry.org These methods offer high flexibility in introducing desired substitution patterns. nih.gov Classical methods like the Hantzsch and Bohlmann-Rahtz syntheses are foundational, though modern approaches often focus on improving scope and sustainability. nih.govresearchgate.net

The introduction of a benzyloxy group onto a pyridine ring, specifically at the 3-position, is a critical step that is often performed on a hydroxypyridine intermediate. The benzyl (B1604629) group is a robust and widely used protecting group for hydroxyl functionalities due to its general stability and susceptibility to cleavage via hydrogenolysis. nih.gov

One of the most established methods for O-benzylation is the Williamson ether synthesis . byjus.comwikipedia.org This reaction proceeds via an SN2 mechanism where an alkoxide, generated by deprotonating the hydroxyl group with a strong base, acts as a nucleophile to displace a halide from benzyl halide. wikipedia.orgmasterorganicchemistry.com For a hydroxypyridine, this involves treatment with a base like sodium hydride (NaH) followed by the addition of benzyl bromide or benzyl chloride. nih.gov

Alternatively, milder, and more neutral conditions can be achieved using specialized benzylation reagents. 2-Benzyloxy-1-methylpyridinium triflate (Bn-OPT) has emerged as a convenient reagent that transfers a benzyl group upon gentle heating without the need for strong acids or bases, making it suitable for substrates with sensitive functional groups. nih.govnih.gov This method involves the in situ activation of 2-benzyloxypyridine via N-methylation. nih.govsemanticscholar.org

| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Williamson Ether Synthesis | Strong base (e.g., NaH), Benzyl halide (BnBr, BnCl) | Anhydrous solvent (DMF, THF), 0°C to reflux nih.govprepchem.com | High yield, widely applicable, cost-effective wikipedia.org | Requires strongly basic conditions, not suitable for base-sensitive substrates nih.gov |

| Using Bn-OPT | 2-Benzyloxy-1-methylpyridinium triflate (pre-formed or in situ) | Neutral, thermal (e.g., 85-90°C in toluene) nih.gov | Mild, neutral conditions, compatible with sensitive functional groups nih.govnih.gov | Reagent is more specialized and costly |

The regioselective introduction of a methyl group onto a pyridine ring is a challenging but crucial transformation that can significantly alter the molecule's biological and physical properties. biu.ac.ilsemanticscholar.org In a de novo context, the methyl group can be incorporated from the start by choosing appropriately substituted acyclic precursors for ring-forming reactions like the Hantzsch synthesis. nih.govresearchgate.net

Alternatively, a methyl group can be introduced onto a pre-formed pyridine ring. semanticscholar.org While direct Friedel-Crafts alkylation is generally ineffective for pyridines, various other methods have been developed. google.com These can include:

Modification of an existing functional group: For example, the reduction of a carboxaldehyde, carboxylic acid, or chloromethyl group. semanticscholar.org

Cross-coupling reactions: Transition-metal-catalyzed reactions, such as those involving nickel, can couple aryl halides with methylating agents like methyl iodide. researchgate.net

Radical methylation: The use of reagents that generate methyl radicals can also be effective for methylating the pyridine core. researchgate.net

The choice of method depends heavily on the desired regioselectivity and the other functional groups present on the pyridine scaffold. biu.ac.ilsemanticscholar.org

Synthesis via Precursor Compounds and Intermediate Derivatization

The most direct and commonly employed routes to this compound involve the chemical modification of readily available pyridine precursors.

The most practical synthesis of this compound starts from the precursor 3-Hydroxy-5-methylpyridine (B123993) . This pathway utilizes the Williamson ether synthesis, a reliable and high-yielding method for forming ethers. byjus.comwikipedia.org

The reaction involves the deprotonation of the hydroxyl group of 3-Hydroxy-5-methylpyridine using a strong base, typically sodium hydride (NaH), in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF). The resulting sodium alkoxide is a potent nucleophile that readily reacts with an electrophilic benzyl source, such as benzyl chloride or benzyl bromide, via an SN2 reaction to form the target ether. masterorganicchemistry.comyoutube.com A procedure for a structurally similar compound, 5-benzyloxy-2-methyl-pyridine, involves adding a DMF solution of the hydroxypyridine to a suspension of sodium hydride, followed by heating and subsequent addition of benzyl chloride. prepchem.com

| Reactant | Reagents | Solvent | Temperature | Key Transformation |

|---|---|---|---|---|

| 3-Hydroxy-5-methylpyridine | 1. Sodium Hydride (NaH) 2. Benzyl Chloride (BnCl) | N,N-Dimethylformamide (DMF) | Room temperature to reflux prepchem.com | O-H bond deprotonation followed by SN2 displacement of Cl- |

An alternative synthetic approach begins with a pyridine ring halogenated at the 3-position, such as 3-Bromo-5-methylpyridine (B130446) . The benzyloxy group can be installed via a nucleophilic aromatic substitution reaction. In this method, a strong nucleophile, sodium benzyloxide (benzyl alcohol deprotonated with a strong base like NaH), displaces the bromide atom on the pyridine ring. This type of reaction is often facilitated by the electron-withdrawing nature of the pyridine nitrogen, although it may require elevated temperatures to proceed efficiently.

A synthetic pathway starting from 3-(Chloromethyl)-5-methylpyridine (B130808) is less direct for synthesizing this compound. The starting material possesses a chloromethyl (-CH₂Cl) group, not a chloro group directly on the ring at the 3-position. biosynth.com The chloromethyl group is reactive towards nucleophilic substitution.

A hypothetical, multi-step conversion to this compound would first require the transformation of the chloromethyl group into a hydroxyl group. This could be achieved through nucleophilic substitution with a hydroxide (B78521) source, followed by a separate O-benzylation step as described in section 2.2.1. However, this two-step process is less efficient than directly starting from 3-Hydroxy-5-methylpyridine. Direct substitution of the chloride in 3-(Chloromethyl)-5-methylpyridine with a benzyloxide anion would yield an isomeric ether, 3-((benzyloxy)methyl)-5-methylpyridine, not the target compound. Therefore, 3-(Chloromethyl)-5-methylpyridine is not a direct or common precursor for this specific synthesis.

Mechanistic Investigations of this compound Formation

The formation of this compound is most commonly achieved through the Williamson ether synthesis. This method involves the reaction of the sodium or potassium salt of 3-hydroxy-5-methylpyridine with a benzyl halide, such as benzyl chloride or benzyl bromide. Mechanistic understanding of this transformation is rooted in the principles of bimolecular nucleophilic substitution (SN2).

Elucidation of Reaction Pathways and Transition States

The reaction proceeds via a well-established SN2 mechanism. masterorganicchemistry.com The first step involves the deprotonation of the hydroxyl group of 3-hydroxy-5-methylpyridine by a strong base, typically sodium hydride (NaH) or potassium hydride (KH), in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). This irreversible deprotonation generates a pyridinolate anion, a potent nucleophile.

The reaction pathway is as follows:

Deprotonation: The hydride ion from the base abstracts the acidic proton from the hydroxyl group of 3-hydroxy-5-methylpyridine, forming the corresponding sodium or potassium pyridinolate and hydrogen gas.

Nucleophilic Attack: The resulting pyridinolate anion then acts as the nucleophile. It attacks the electrophilic benzylic carbon of the benzyl halide. masterorganicchemistry.com This attack occurs from the backside relative to the leaving group (halide ion). masterorganicchemistry.com

Transition State: The reaction proceeds through a single, concerted transition state where the new Carbon-Oxygen bond is forming concurrently as the Carbon-Halogen bond is breaking. This trigonal bipyramidal transition state involves the pyridinolate oxygen, the benzylic carbon, and the departing halide ion.

Product Formation: As the halide ion departs, the inversion of stereochemistry at the benzylic carbon is not relevant here as it's a primary carbon. The final product, this compound, is formed along with a sodium or potassium halide salt.

While specific computational studies detailing the exact energy profile and transition state geometry for this compound are not extensively published, the mechanism is a classic example of the SN2 pathway. masterorganicchemistry.com Key factors influencing the reaction rate and efficiency include the nucleophilicity of the pyridinolate, the strength of the base, the nature of the leaving group on the benzyl moiety (I > Br > Cl), and the choice of solvent. masterorganicchemistry.com

Role and Influence of Catalytic Systems in Synthesis

In the standard laboratory synthesis of aryl ethers like this compound, a stoichiometric amount of a strong base is used, and the reaction is typically not catalytic in nature. orgsyn.org However, the efficiency of the Williamson ether synthesis can be significantly enhanced by the use of catalytic additives, particularly under certain conditions.

Phase-Transfer Catalysis (PTC): If the reaction is performed in a biphasic system (e.g., an aqueous base and an organic solvent), a phase-transfer catalyst can be crucial. Catalysts such as quaternary ammonium salts (e.g., tetrabutylammonium bromide) or crown ethers (e.g., 18-crown-6) facilitate the transfer of the pyridinolate anion from the aqueous/solid phase to the organic phase where the benzyl halide resides, thereby accelerating the reaction.

Iodide Catalysis: When less reactive alkylating agents like benzyl chloride are used, a catalytic quantity of a soluble iodide salt (e.g., potassium iodide) can be added. The iodide ion undergoes a Finkelstein reaction with the benzyl chloride to generate benzyl iodide in situ. Benzyl iodide is a much more reactive electrophile than benzyl chloride because iodide is a better leaving group, which significantly increases the rate of the subsequent SN2 reaction.

The table below summarizes the roles of these components in the synthesis.

| Component | Role in Synthesis | Mechanism of Action |

| Strong Base (e.g., NaH, K₂CO₃) | Reactant | Deprotonates the hydroxyl group to form a potent pyridinolate nucleophile. |

| Aprotic Polar Solvent (e.g., DMF) | Solvent | Solvates the cation (e.g., Na⁺) without solvating the nucleophile, enhancing its reactivity. |

| Phase-Transfer Catalyst | Catalyst | Shuttles the nucleophile across phase boundaries to react with the electrophile. |

| Iodide Salt (e.g., KI) | Catalyst | Converts a less reactive alkyl chloride to a more reactive alkyl iodide via the Finkelstein reaction. |

Advanced Derivatization Strategies of this compound

The this compound scaffold can be further modified to introduce diverse functionalities, enabling its use as a building block in the synthesis of more complex molecules. Advanced strategies focus on the selective functionalization of the pyridine nucleus.

Functionalization of the Pyridine Nucleus

Boronic acids and their esters are exceptionally valuable synthetic intermediates, primarily due to their utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. tcichemicals.com Two primary strategies exist for introducing these moieties onto the this compound core: direct C-H borylation and borylation of a halogenated precursor.

Iridium-Catalyzed C-H Borylation: This method allows for the direct conversion of a C-H bond to a C-B bond. illinois.edu The regioselectivity of iridium-catalyzed borylation on substituted pyridines is complex and is governed by a combination of steric and electronic factors. thieme-connect.deumich.edu For a 3,5-disubstituted pyridine like the target molecule, borylation would be expected to occur at the less sterically hindered C-H positions (C2, C4, or C6). The directing effects of the benzyloxy (alkoxy) and methyl groups would influence the final product distribution. digitellinc.com

Miyaura Borylation of a Halogenated Precursor: A more regioselective approach is the Miyaura borylation, which involves the palladium-catalyzed cross-coupling of a halo-pyridine with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). organic-chemistry.org This method requires the prior synthesis of a halogenated derivative of this compound (e.g., at the C2, C4, or C6 position). The reaction offers excellent yields and predictable regiochemistry, making it a robust method for accessing specific boronate ester isomers. nih.gov

| Method | Precursor | Key Reagents | Regioselectivity |

| C-H Borylation | This compound | [Ir(cod)OMe]₂, dtbpy, B₂pin₂ | Governed by sterics/electronics; may yield mixtures. digitellinc.com |

| Miyaura Borylation | Halo-3-(benzyloxy)-5-methylpyridine | Pd(dppf)Cl₂, KOAc, B₂pin₂ | High; determined by the position of the halogen. organic-chemistry.org |

The introduction of a halogen atom (I, Br, Cl) onto the pyridine ring provides a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions.

Halogenation: Direct electrophilic halogenation of the pyridine ring is often challenging due to the ring's electron-deficient nature. However, modern methods have been developed to achieve regioselective halogenation. For instance, iodination or bromination can be directed to specific positions depending on the reaction conditions and directing groups present.

Cross-Coupling Reactions: Once halogenated, the resulting halo-pyridine can undergo various transformations to form new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This is the most widely used reaction for forming new C-C bonds. tcichemicals.com The halogenated this compound derivative is coupled with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. This reaction is highly tolerant of various functional groups and is a cornerstone of modern synthetic chemistry for constructing biaryl structures. nih.govbeilstein-journals.org

Heck-Mizoroki Reaction: This reaction couples the halo-pyridine with an alkene to form a substituted alkene, providing a powerful method for C-C bond formation and vinylation of the pyridine ring. wikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the halo-pyridine with a primary or secondary amine. wikipedia.orgorganic-chemistry.org It is a leading method for the synthesis of arylamines and their derivatives, offering significant advantages over classical methods. libretexts.orgjk-sci.com

The table below outlines these key cross-coupling reactions.

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Ligand |

| Suzuki-Miyaura | Boronic Acid / Ester | C(sp²) - C(sp²) | Pd(PPh₃)₄ or Pd(dppf)Cl₂ |

| Heck-Mizoroki | Alkene | C(sp²) - C(sp²) (vinyl) | Pd(OAc)₂ / PPh₃ |

| Buchwald-Hartwig | Amine | C(sp²) - N | Pd₂(dba)₃ / BINAP or XPhos |

Trifluoromethylation and Other Perfluoroalkylations

The introduction of a trifluoromethyl (CF₃) group into pyridine rings is a significant strategy in the development of agrochemicals and pharmaceuticals, as this moiety can enhance properties such as metabolic stability and binding affinity. nih.govresearchoutreach.org While direct trifluoromethylation of this compound is not extensively documented, several established methods for the trifluoromethylation of pyridine derivatives are applicable.

One common approach involves the direct introduction of a trifluoromethyl group using a trifluoromethylating agent. nih.gov For instance, bromopyridine derivatives can undergo trifluoromethylation using reagents like fluoro-S-(trifluoromethyl)-dibenzothiophene salt (Umemoto's reagent), often in the presence of a copper catalyst. google.com This suggests that a brominated precursor of this compound could be a viable substrate for such transformations.

Another strategy is the construction of the pyridine ring from a building block that already contains the trifluoromethyl group. nih.govresearchoutreach.org This method is widely used for producing various trifluoromethylpyridine (TFMP) isomers for industrial applications. researchoutreach.org

The synthesis of trifluoromethylated pyridines has been a subject of increasing research and development since the 1980s, leading to the commercialization of numerous active ingredients. nih.gov For example, 2,3-dichloro-5-(trifluoromethyl)pyridine is a key intermediate for several crop protection products and is in high demand. researchoutreach.org

Table 1: General Methods for Trifluoromethylpyridine Synthesis

| Method | Description | Starting Material Example | Key Reagents/Conditions |

|---|---|---|---|

| Direct Trifluoromethylation | Introduction of a CF₃ group onto a pre-formed pyridine ring. | Bromopyridine | Umemoto's Reagent, Copper catalyst, 70-100°C google.com |

| Ring Construction | Building the pyridine ring from acyclic precursors already containing a CF₃ group. | Trifluoromethyl-containing building block (e.g., ethyl 4,4,4-trifluoro-3-oxobutanoate) | Cyclo-condensation reactions researchoutreach.org |

Chemical Modifications of the Benzyloxy Moiety

The benzyloxy group in this compound serves as a protecting group for the phenolic hydroxyl functionality. Its selective removal is a crucial step in the synthesis of derivatives where the hydroxyl group needs to be exposed for further reaction. Benzyl ethers are widely used for this purpose, but their cleavage often requires specific conditions to avoid affecting other functional groups within a complex molecule. organic-chemistry.org

A mild and selective method for cleaving benzyl ethers involves the use of a boron trichloride–dimethyl sulfide complex (BCl₃·SMe₂). organic-chemistry.org This reagent is effective under gentle conditions and demonstrates high functional group tolerance, leaving silyl ethers, esters, and other sensitive moieties intact. organic-chemistry.org Another approach employs BCl₃ in combination with a non-Lewis-basic cation scavenger, such as pentamethylbenzene. This method is particularly effective for deprotecting aryl benzyl ethers, even those with acid-labile groups like Boc or TBS ethers. researchgate.net

Oxidative cleavage is another viable route. While reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are typically used for more labile p-methoxybenzyl (PMB) ethers, they can also cleave simple benzyl ethers, although generally at a slower rate. nih.gov The reactivity can be influenced by the stereoelectronic environment of the benzyl ether. nih.gov

Table 2: Reagents for Selective Debenzylation

| Reagent System | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| BCl₃·SMe₂ | Dichloromethane or ether solvent | Mild conditions, high selectivity, tolerates many functional groups | organic-chemistry.org |

| BCl₃ / Pentamethylbenzene | CH₂Cl₂, -78°C | Mild, effective for acid-labile substrates, scavenger prevents side reactions | researchgate.net |

| Trifluoroacetic Acid (TFA) / Pentamethylbenzene | TFA, 30°C | Effective, scavenger accelerates reaction and improves yield | scispace.com |

The synthesis of derivatives with modified benzyloxy groups is typically achieved through a Williamson ether synthesis. This involves the reaction of the corresponding phenol, 5-methylpyridin-3-ol, with a substituted benzyl halide (e.g., benzyl bromide or chloride). The reaction is conducted in the presence of a base to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide. This method is fundamental for introducing a variety of substituted benzyloxy pharmacophores into molecular scaffolds. nih.govnih.gov

For example, the synthesis of benzyloxy chalcones involves reacting a substituted acetophenone with a para- or ortho-substituted benzyloxy benzaldehyde, which is itself prepared by this standard etherification method. nih.gov Similarly, various 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives have been synthesized by reacting a key dihydroxyl intermediate with corresponding benzyl chlorides or bromides in the presence of sodium bicarbonate and potassium iodide. nih.gov

Transformations Involving the Methyl Group at C-5

The methyl group at the C-5 position of the pyridine ring is a potential site for various chemical transformations, allowing for further functionalization of the molecule. While specific literature on the C-5 methyl group transformations of this compound is sparse, general reactions known for methyl-substituted pyridines (picolines) can be applied.

Methyl groups on aromatic rings can undergo oxidation, halogenation, or condensation reactions. For instance, the methylation of cytosine at the C5 position in a DNA context is known to cause significant conformational changes, highlighting the steric and electronic impact a methyl group and its modifications can have. nih.govnih.gov In a synthetic chemistry context, such modifications can be used to build more complex structures. For example, C2-functionalization of 3-methyl pyridine-1-oxide has been used to synthesize various 5-methylpyridinium derivatives through reactions with aldehydes and β-ketoesters. niscpr.res.in This demonstrates that the methyl-substituted pyridine core can be a platform for constructing more elaborate molecules.

Catalytic Applications of this compound and its Derivatives

While this compound itself is not widely cited as a catalyst, its structural motif is relevant to the design of ligands for catalysis. Pyridine-based structures are integral to many catalysts and ligands used in organic synthesis.

Cross-Coupling Reactions in Organic Synthesis (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, particularly for the synthesis of biaryls. tcichemicals.com The efficiency of these reactions often depends on the palladium catalyst and the associated ligands. Pyridine derivatives are frequently incorporated into ligand structures to modulate the catalyst's electronic and steric properties.

Derivatives of the this compound scaffold could potentially be elaborated into effective ligands. For instance, 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands, which are derived from a 2-aminomethylpyridine precursor, have been successfully synthesized and employed in palladium-catalyzed Suzuki-Miyaura reactions, particularly for coupling sterically hindered substrates. rsc.org

The Suzuki-Miyaura reaction has been used to create complex, polyarylated pyridines. Studies on the reaction of 3,4,5-tribromo-2,6-dimethylpyridine with ortho-substituted phenylboronic acids have provided insights into the regioselectivity and mechanistic aspects of coupling reactions on the pyridine core. beilstein-journals.org Such fundamental studies are crucial for designing synthetic routes to complex molecules that might incorporate the this compound framework as a key building block. The development of novel heterodinuclear palladium-lanthanide catalysts has also shown high efficiency in Suzuki-Miyaura couplings under mild conditions, further expanding the toolkit for reactions involving aryl halides. mdpi.com

Directed C-H Activation and Functionalization Strategies

The direct activation and functionalization of otherwise inert C-H bonds has emerged as a powerful and atom-economical strategy in organic synthesis. For pyridine derivatives, the nitrogen atom can act as an endogenous directing group, guiding transition metal catalysts to specific C-H bonds, typically at the ortho-positions. In the case of this compound, the pyridine nitrogen is expected to direct functionalization to the C2 and C4 positions.

While specific studies detailing the directed C-H activation of this compound are not extensively documented in publicly available literature, the principles of this methodology are well-established for a wide range of pyridine-containing molecules. Transition metals such as palladium and rhodium are at the forefront of these transformations.

Palladium-Catalyzed C-H Functionalization:

Palladium catalysis is a versatile tool for C-H activation. The general mechanism involves the coordination of the pyridine nitrogen to the palladium center, followed by the cleavage of a proximate C-H bond to form a palladacycle intermediate. This intermediate can then react with various coupling partners to introduce new functional groups. For this compound, this would ideally lead to functionalization at the C2 or C4 position. The benzyloxy and methyl groups at the 3- and 5-positions, respectively, can influence the electronic properties and steric environment of the pyridine ring, thereby affecting the regioselectivity and efficiency of the C-H activation process.

Rhodium-Catalyzed C-H Functionalization:

Rhodium catalysts, particularly those of the type [Cp*Rh(III)], have proven to be highly effective for the C-H activation of various heterocycles, including pyridines. These reactions often proceed via a concerted metalation-deprotonation pathway. The pyridine nitrogen in this compound would serve as the directing group, facilitating the formation of a rhodacycle intermediate. This intermediate can then undergo insertion reactions with coupling partners like alkenes or alkynes, leading to the formation of new carbon-carbon bonds at the ortho-positions.

The table below outlines hypothetical reaction parameters for the directed C-H functionalization of this compound based on established protocols for similar pyridine derivatives.

| Catalyst System | Coupling Partner | Potential Product(s) | Expected Regioselectivity |

| Pd(OAc)₂ / Ligand | Aryl Halide | 2-Aryl-3-(benzyloxy)-5-methylpyridine | C2 > C4 |

| [Cp*RhCl₂]₂ / AgSbF₆ | Alkene (R-CH=CH₂) | 2-(Alkenyl)-3-(benzyloxy)-5-methylpyridine | C2 |

| Pd(OAc)₂ / Oxidant | Olefin | 2-Vinyl-3-(benzyloxy)-5-methylpyridine | C2 |

This table is illustrative and based on general knowledge of C-H activation reactions of pyridines. Specific experimental data for this compound is not available.

Development of Novel Catalytic Systems

The quest for more efficient, selective, and sustainable chemical transformations continually drives the development of novel catalytic systems. For the functionalization of this compound, research efforts would likely focus on several key areas:

Ligand Design for Enhanced Selectivity: The development of tailored ligands for palladium and rhodium catalysts can significantly influence the regioselectivity and efficiency of C-H activation. Ligands can fine-tune the steric and electronic properties of the metal center, potentially enabling selective functionalization at a single ortho-position (C2 or C4) or even directing activation to the typically less reactive meta-position.

Earth-Abundant Metal Catalysis: While palladium and rhodium are highly effective, their high cost and low abundance are significant drawbacks. Consequently, there is a growing interest in developing catalytic systems based on more earth-abundant and less toxic metals such as iron, copper, and nickel for C-H functionalization reactions. Applying these novel catalysts to substrates like this compound could offer more economical and environmentally friendly synthetic routes.

Photoredox Catalysis: The use of visible light-driven photoredox catalysis in conjunction with transition metal catalysis has opened up new avenues for C-H functionalization. This dual catalytic approach can often proceed under milder reaction conditions and can enable transformations that are not accessible through traditional thermal methods. The application of such systems to this compound could lead to novel and selective functionalization patterns.

The table below summarizes potential novel catalytic approaches for the transformation of this compound.

| Catalytic Approach | Catalyst Example | Potential Transformation | Advantages |

| Ligand-Enabled Palladium Catalysis | Pd(OAc)₂ with a custom phosphine ligand | Site-selective arylation or alkenylation | Improved regioselectivity and yield |

| Earth-Abundant Metal Catalysis | Fe(acac)₃ or Cu(OAc)₂ | C-H amination or etherification | Cost-effective and sustainable |

| Dual Photoredox/Transition Metal Catalysis | Ir(ppy)₃ / NiCl₂·glyme | Cross-coupling with alkyl halides | Mild reaction conditions, novel reactivity |

This table represents potential research directions for the development of novel catalytic systems for the functionalization of this compound.

Comprehensive Spectroscopic and Computational Characterization of 3 Benzyloxy 5 Methylpyridine and Its Derivatives

Application of Advanced Spectroscopic Methods for Structural Elucidation

The definitive structural elucidation of novel or known chemical compounds relies on a combination of modern spectroscopic techniques. For a molecule such as 3-(Benzyloxy)-5-methylpyridine, a comprehensive analysis using various spectroscopic methods is essential to confirm its covalent structure, connectivity, and to understand its conformational and electronic properties. Each technique provides a unique piece of the structural puzzle, and together they offer a detailed molecular portrait.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms can be established.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring, the methyl group, the benzylic methylene (B1212753) bridge, and the phenyl ring.

Pyridine Ring Protons: The three protons on the substituted pyridine ring (at positions 2, 4, and 6) would appear as distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). Their specific chemical shifts and coupling patterns (doublets, singlets, or multiplets) would confirm their relative positions.

Methyl Protons: The methyl group at the 5-position would appear as a sharp singlet in the aliphatic region (typically δ 2.0-2.5 ppm).

Benzylic Protons: The two protons of the methylene group (-O-CH₂-Ph) would likely appear as a singlet (around δ 5.0 ppm), confirming their chemical equivalence.

Phenyl Protons: The five protons of the benzyl (B1604629) group's phenyl ring would resonate in the aromatic region (typically δ 7.2-7.5 ppm), often as a complex multiplet.

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule. The chemical shifts would differentiate between the sp²-hybridized carbons of the pyridine and phenyl rings and the sp³-hybridized carbons of the methyl and benzylic methylene groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine C2-H | 8.2 - 8.4 | 145 - 150 |

| Pyridine C4-H | 7.2 - 7.4 | 120 - 125 |

| Pyridine C6-H | 8.1 - 8.3 | 140 - 145 |

| Pyridine C3 | - | 150 - 155 |

| Pyridine C5 | - | 130 - 135 |

| Methyl (-CH₃) | 2.2 - 2.4 | 15 - 20 |

| Benzylic (-CH₂-) | 5.0 - 5.2 | 65 - 70 |

| Phenyl C-H (ortho, meta, para) | 7.2 - 7.5 | 127 - 129 |

| Phenyl C (ipso) | - | 135 - 140 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of IR radiation or the inelastic scattering of monochromatic light (Raman) corresponds to the energies of molecular vibrations, such as stretching and bending of bonds.

For this compound, the IR and Raman spectra would exhibit characteristic bands confirming the presence of its key functional groups.

C-O-C Stretching: A strong band in the IR spectrum, typically in the range of 1250-1000 cm⁻¹, would be indicative of the aryl-alkyl ether linkage.

Aromatic C=C and C=N Stretching: Multiple bands in the 1600-1450 cm⁻¹ region would correspond to the stretching vibrations within the pyridine and phenyl rings.

Aromatic C-H Stretching: Bands appearing just above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic rings.

Aliphatic C-H Stretching: Bands appearing just below 3000 cm⁻¹ would correspond to the C-H bonds of the methyl and methylene groups.

C-H Bending: Vibrations corresponding to in-plane and out-of-plane bending of the aromatic C-H bonds would be visible in the fingerprint region (below 1500 cm⁻¹).

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| Aromatic C=C/C=N Stretch | 1600 - 1450 | Medium to Strong |

| C-O-C Asymmetric Stretch | 1250 - 1200 | Strong |

| C-O-C Symmetric Stretch | 1050 - 1000 | Medium |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide the exact mass with high precision, allowing for the determination of the molecular formula.

For this compound (C₁₃H₁₃NO), the expected exact mass of the molecular ion [M]⁺ would be approximately 199.0997 g/mol . The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule could include:

Benzylic Cleavage: Cleavage of the C-O bond or the benzyl C-C bond is common. A prominent peak would be expected at m/z 91, corresponding to the stable benzyl cation ([C₇H₇]⁺).

Loss of the Benzyloxy Group: Fragmentation could lead to the loss of the entire benzyloxy radical, resulting in an ion corresponding to the 5-methylpyridinyl cation.

Ring Fragmentation: The pyridine ring itself can undergo characteristic fragmentation, though this is often less prominent than the cleavage of weaker benzylic bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorbance (λ_max) are characteristic of the conjugated π-systems within the molecule.

This compound contains two aromatic systems: the pyridine ring and the phenyl ring. The UV-Vis spectrum would be expected to show absorptions characteristic of π → π* and n → π* transitions associated with these chromophores. Typically, substituted pyridines and benzene (B151609) derivatives exhibit strong absorption bands in the 200-300 nm range. The exact position and intensity of these bands can be influenced by the solvent polarity.

X-ray Crystallography for Solid-State Structural Determination

While NMR provides the structure in solution, X-ray crystallography can determine the precise three-dimensional arrangement of atoms in the solid state, provided a suitable single crystal can be grown. This technique yields highly accurate data on bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular structure. A crystal structure of this compound would reveal the conformation of the benzyloxy group relative to the pyridine ring and detail the intermolecular interactions, such as stacking or hydrogen bonding, that govern the crystal packing.

Theoretical and Computational Chemistry Approaches

In conjunction with experimental methods, theoretical and computational chemistry provides invaluable insights into the properties of molecules. Methods like Density Functional Theory (DFT) can be used to predict and rationalize the experimental data.

For this compound, computational studies could be employed to:

Optimize Molecular Geometry: Calculate the lowest energy conformation of the molecule, predicting bond lengths and angles that can be compared with X-ray crystallography data.

Predict Spectroscopic Data: Simulate NMR chemical shifts, IR and Raman vibrational frequencies, and UV-Vis electronic transitions. These theoretical spectra can aid in the assignment of experimental data.

Analyze Electronic Structure: Calculate properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This information provides insights into the molecule's reactivity and electronic behavior.

By combining the data from these advanced spectroscopic and computational methods, a complete and detailed characterization of this compound can be achieved, confirming its structure and providing a deeper understanding of its chemical and physical properties.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. niscpr.res.inniscair.res.in For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), would provide a detailed understanding of its molecular geometry and electronic properties. researchgate.netnih.gov

Key parameters that can be determined from DFT studies include:

Optimized Molecular Geometry: Calculation of bond lengths, bond angles, and dihedral angles to predict the most stable three-dimensional structure of the molecule.

Electronic Properties: Determination of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity, polarizability, and kinetic stability. nih.gov A smaller energy gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution around the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. This is valuable for predicting how the molecule will interact with other reagents.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and charge transfer (hyperconjugation) interactions. niscpr.res.in

The following table illustrates the type of data that would be generated from DFT calculations for this compound.

| Parameter | Description |

| HOMO Energy | Energy of the highest occupied molecular orbital, indicating the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, which relates to the chemical reactivity. |

| Dipole Moment | A measure of the polarity of the molecule. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov For a flexible molecule like this compound, which has a rotatable benzyloxy group, MD simulations can provide critical insights into its conformational landscape and intermolecular interactions. ucl.ac.uk

Applications of MD simulations for this compound would include:

Conformational Sampling: Identifying the most stable conformers and the energy barriers between them. This is achieved by simulating the molecule's movement over a period of time and analyzing the trajectory.

Solvent Effects: Simulating the molecule in different solvents to understand how the solvent environment influences its conformation and behavior.

Intermolecular Interactions: In condensed phases, MD simulations can reveal how molecules of this compound interact with each other, providing information on packing and potential aggregation.

A representative data table from an MD simulation analysis might include:

| Property | Description |

| Dominant Conformer | The most frequently observed conformation of the molecule during the simulation. |

| Torsional Angle Distribution | The distribution of the C-O-C-C dihedral angle of the benzyloxy group, indicating its flexibility. |

| Radial Distribution Function | Describes how the density of surrounding molecules varies as a function of distance from a reference molecule. |

Quantum Chemical Calculations for Spectroscopic Data Correlation

Quantum chemical calculations, particularly DFT, are widely used to predict and interpret spectroscopic data. semanticscholar.org For this compound, these calculations can provide theoretical spectra that aid in the analysis of experimental data.

Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of the molecule. niscpr.res.in By comparing the calculated vibrational spectrum with the experimental one, a detailed assignment of the vibrational modes can be made.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. semanticscholar.org These theoretical chemical shifts are valuable for assigning the signals in the experimental NMR spectrum.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. nih.gov

A table summarizing the correlation of calculated and hypothetical experimental spectroscopic data is presented below:

| Spectroscopic Data | Calculated Value | Experimental Value |

| ¹³C NMR (ppm) | Predicted chemical shifts for each carbon atom. | Experimentally observed chemical shifts. |

| ¹H NMR (ppm) | Predicted chemical shifts for each hydrogen atom. | Experimentally observed chemical shifts. |

| IR (cm⁻¹) | Calculated vibrational frequencies and their assignments. | Experimentally observed absorption bands. |

| UV-Vis (nm) | Calculated maximum absorption wavelength (λmax). | Experimentally observed λmax. |

Aromaticity Indices and Delocalization Assessment (e.g., HOMA analysis)

The aromaticity of the pyridine ring in this compound can be quantitatively assessed using various aromaticity indices. The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used index based on the geometry of the ring. acs.org

The HOMA index is calculated from the bond lengths of the ring and provides a measure of the π-electron delocalization. researchgate.net A HOMA value of 1 indicates a fully aromatic system like benzene, while a value of 0 corresponds to a non-aromatic system. For pyridine and its derivatives, the HOMA index can be used to evaluate the influence of substituents on the aromaticity of the pyridine ring. dtu.dk

The HOMA analysis would involve:

Optimizing the geometry of this compound using DFT.

Calculating the HOMA index for the pyridine ring based on the optimized bond lengths.

Comparing the calculated HOMA value to that of pyridine and benzene to assess the effect of the benzyloxy and methyl substituents on the ring's aromaticity.

A hypothetical HOMA analysis data table is shown below:

| Ring System | Calculated HOMA Index | Aromatic Character |

| Pyridine Ring in this compound | Value between 0 and 1 | Aromatic |

| Benzene (for reference) | ~1 | Highly Aromatic |

| Pyridine (for reference) | ~0.97 | Aromatic |

Computational Exploration of Reaction Mechanisms and Energetics

Computational chemistry provides a powerful tool for investigating the mechanisms and energetics of chemical reactions. nih.gov For this compound, computational methods can be used to explore various potential reactions, such as electrophilic substitution on the pyridine ring or reactions involving the benzyloxy group.

The computational exploration of a reaction mechanism typically involves:

Locating Transition States: Identifying the transition state structures that connect reactants to products.

Calculating Activation Energies: Determining the energy barriers for each step of the reaction. The activation energy provides insight into the reaction rate.

For a hypothetical reaction, such as the nitration of this compound, a computational study could generate the following data:

| Reaction Step | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

| Formation of σ-complex (ortho to benzyloxy) | Calculated value | Calculated value |

| Formation of σ-complex (para to benzyloxy) | Calculated value | Calculated value |

| Proton loss to form product | Calculated value | Calculated value |

Research Advancements in Medicinal Chemistry and Biological Applications of 3 Benzyloxy 5 Methylpyridine Derivatives

Utility as Key Pharmaceutical Intermediates and Scaffold Components

Substituted pyridines are crucial building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs). The specific arrangement of the benzyloxy and methyl groups on the pyridine (B92270) ring in 3-(Benzyloxy)-5-methylpyridine offers distinct reactive sites for further molecular elaboration, making it a valuable intermediate in multi-step syntheses.

The structural components of this compound serve as a template for constructing more complex molecular architectures. The synthesis of N-benzyl-3-piperidinol, a key intermediate for the calcium channel blocker Benidipine, provides a relevant example of how the core motifs are utilized. In a patented process, 3-hydroxypyridine is reacted with benzyl (B1604629) chloride to form an N-benzyl-3-hydroxypyridine quaternary ammonium salt. google.com This salt is then catalytically reduced to yield N-benzyl-3-piperidinol. google.com This synthesis route demonstrates the industrial application of combining a pyridine ring with a benzyl group to create precursors for complex bioactive molecules. The this compound scaffold, already possessing these core features, is thus primed for similar transformations into advanced intermediates.

Methyl-substituted pyridine derivatives are established precursors in the synthesis of several widely used APIs. A prominent example is the class of proton pump inhibitors (PPIs), such as Rabeprazole. The synthesis of Rabeprazole involves the coupling of a substituted 2-mercapto-1H-benzimidazole with a reactive pyridine intermediate, specifically 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride. google.com The resulting thioether is then oxidized to the final sulfinyl API. google.com This highlights the industrial significance of the 3-methylpyridine (B133936) core as a foundational element for building the final drug molecule. Consequently, this compound represents a valuable starting material that could be chemically modified to create analogous precursors for novel APIs or for alternative synthetic routes to existing ones.

Design and Synthesis of Bioactive Analogues from this compound

The rational design of new drugs often involves modifying existing scaffolds to enhance potency, selectivity, and pharmacokinetic properties. The this compound structure offers multiple avenues for synthetic modification to generate diverse libraries of bioactive compounds.

The pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a vast range of biologically active compounds. nih.govnih.gov It is the second most common nitrogen-containing heterocycle found in FDA-approved drugs. nih.govnih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and improves the aqueous solubility of the molecule, which are desirable properties for drug candidates. Pyridine derivatives have demonstrated a wide spectrum of pharmacological effects, including antiproliferative, antimicrobial, antiviral, and anti-inflammatory activities. nih.govresearchgate.net Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the pyridine ring are critical for biological activity, allowing for fine-tuning of a compound's interaction with its biological target. nih.gov

The benzyloxy group is a significant pharmacophoric feature that can profoundly influence a molecule's biological activity. It consists of a flexible ether linkage and a terminal phenyl ring, allowing it to engage with biological targets through various non-covalent interactions, including hydrophobic and pi-stacking interactions. In a study focused on developing inhibitors for the STAT3 signaling pathway, a series of analogues based on a benzyloxyphenyl scaffold were synthesized. nih.gov The research demonstrated that modifications to the benzyloxy-phenyl portion of the molecule led to significant changes in inhibitory activity, with some derivatives exhibiting IC50 values in the low micromolar range. nih.gov This illustrates that the benzyloxy moiety can serve as a key recognition element for protein targets. By modifying the substitution pattern on the phenyl ring of the benzyloxy group in this compound, medicinal chemists can systematically explore the structure-activity relationships to optimize binding affinity and biological effect.

Investigations into the Biological Activities of Synthesized Derivatives

The versatility of the substituted pyridine scaffold allows for the creation of derivatives with a broad range of biological activities. While specific studies originating from this compound are not extensively documented, research on analogous pyridine-based structures demonstrates the potential therapeutic applications of its derivatives.

One area of significant interest is the development of novel antiviral agents. In a recent study, a series of benzothiazolyl-pyridine hybrids were synthesized and evaluated for their activity against H5N1 influenza and SARS-CoV-2. nih.gov Several of these compounds, particularly those containing fluorine atoms, demonstrated potent antiviral effects. For instance, compound 8h , featuring a trifluoromethyl group, showed strong inhibition of the SARS-CoV-2 virus with a half-maximal inhibitory concentration (IC50) of 3.669 µM. nih.gov These derivatives were also found to inhibit the SARS-CoV-2 main protease (3CLpro), suggesting a clear mechanism of action. nih.gov

The antiproliferative activity is another common target for pyridine derivatives. Structure-activity relationship analyses have revealed that the presence and positioning of specific functional groups, such as methoxy (-OMe), hydroxyl (-OH), and amino (-NH2) groups, can enhance the anticancer activity of pyridine compounds. nih.govnih.gov

The data below summarizes the in vitro antiviral activity of representative benzothiazolyl-pyridine derivatives against a SARS-CoV-2 isolate.

| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| 8f | 10.52 | 550 | 52.282 |

| 8g | 21.46 | 2489 | 115.971 |

| 8h | 3.669 | 391.5 | 106.704 |

Data sourced from a study on benzothiazolyl-pyridine hybrids as antiviral agents. nih.gov IC50 represents the half-maximal inhibitory concentration against the virus. CC50 represents the half-maximal cytotoxic concentration in host cells. The Selectivity Index (SI) is the ratio of CC50 to IC50.

These findings underscore the immense potential of using substituted pyridine scaffolds, such as this compound, as a starting point for the development of new therapeutic agents targeting a range of diseases.

Anti-inflammatory Activity and Cyclooxygenase (COX) Inhibition

Derivatives of this compound are being investigated for their potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes. The COX enzymes, particularly COX-2, are crucial mediators of inflammation and pain. Research into benzo[d]thiazole analogs has shown that benzyloxy thiazole derivatives with fluorine groups on the phenyl ring exhibit notable COX-2 inhibitory activity. nih.gov Specifically, a derivative with a meta-fluorine on the benzyloxy ring demonstrated an IC50 value of 0.28 µM and a selectivity index (SI) of 18.6, which is comparable to the established COX-2 inhibitor, celecoxib. nih.gov

The anti-inflammatory potential of related heterocyclic compounds, such as imidazopyridine derivatives, has also been demonstrated. These compounds have been shown to inhibit the release of pro-inflammatory cytokines like TNF-α and IL-6 in a dose-dependent manner. nih.govresearchgate.net Studies on 3-arylphthalides have also identified compounds that significantly inhibit nitric oxide (NO) production in inflammatory cell lines and reduce the expression of pro-inflammatory cytokines. mdpi.com While direct studies on this compound derivatives are still emerging, the promising results from these structurally related compounds suggest that the benzyloxy-pyridine scaffold is a valuable starting point for the development of novel anti-inflammatory drugs. bohrium.comnih.govnih.gov

Antimicrobial and Antibacterial Potentials

The search for new antimicrobial and antibacterial agents is a critical area of research due to the rise of drug-resistant pathogens. Derivatives of this compound are being explored for their potential in this field. Studies on related quinoline and quinolinium derivatives have shown potent antibacterial activity against a range of bacteria, including drug-resistant strains like MRSA and VRE. polyu.edu.hksemanticscholar.org The mechanism of action for some of these compounds involves the inhibition of the bacterial cell division protein FtsZ, leading to cell death. polyu.edu.hksemanticscholar.org

Furthermore, research on (+)-neoisopulegol-based O-benzyl derivatives has revealed that di-O-benzyl compounds possess strong activity against Gram-positive bacteria and fungi. nih.gov The structure-activity relationship studies in these series have highlighted the importance of the O-benzyloxy group for antimicrobial efficacy. nih.gov While specific studies on this compound derivatives are limited, the established antimicrobial properties of these related benzyloxy and pyridine-containing compounds provide a strong rationale for their further investigation as potential antibacterial and antimicrobial agents. nih.govnih.gov

Anticancer and Antiproliferative Effects

The development of novel anticancer agents is a cornerstone of medicinal chemistry, and derivatives of this compound have shown promise in this area. Research on structurally related 3-benzyloxyhydantoin derivatives has identified compounds with significant cytotoxic activity against various cancer cell lines. nih.gov For instance, certain derivatives displayed high activity with IC50 values as low as 0.01µM. nih.gov Molecular docking studies have suggested that these compounds may act by binding to ribonucleotide reductase. nih.gov

Similarly, novel benzyloxyphenyl pyrimidine-5-carbonitrile derivatives have been synthesized and evaluated for their antiproliferative properties. nih.gov Several of these compounds exhibited potent cytotoxic effects against human lung, liver, and breast cancer cell lines. nih.gov The mechanism of action for some of these derivatives involves the induction of apoptosis through the activation of caspases and modulation of the p53 pathway. nih.gov Further studies on thieno[2,3-b]pyridine derivatives have also revealed compounds with significant anti-proliferative activity. mdpi.com These findings collectively suggest that the this compound scaffold is a promising template for the design of new anticancer drugs. mdpi.commdpi.com

Anticonvulsant Properties and Receptor Modulation

Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous need for new anticonvulsant drugs with improved efficacy and fewer side effects. While direct evidence for the anticonvulsant activity of this compound derivatives is not yet widely published, research on structurally related compounds provides a basis for their potential in this area. For example, studies on N-benzyl 3-methoxypropionamides have identified compounds with anticonvulsant activity in maximal electroshock (MES)-induced seizure models in rodents. nih.gov

Additionally, research into derivatives of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione has yielded compounds with notable anticonvulsant effects in both the MES and 6 Hz seizure tests. mdpi.com Furthermore, a series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives have been synthesized and shown to possess potent anticonvulsant activity, with some compounds exhibiting a more favorable profile than the established drug, valproic acid. mdpi.com The likely mechanism of action for some of these active compounds involves interaction with voltage-gated sodium and calcium channels. mdpi.com These findings in related heterocyclic systems suggest that the this compound core could be a valuable scaffold for the development of new anticonvulsant agents. researchgate.net

Monoamine Oxidase (MAO) Inhibition and Selectivity Profiling

Monoamine oxidases (MAO-A and MAO-B) are important enzymes involved in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of neurodegenerative diseases like Parkinson's disease and depression. Several studies have highlighted the potential of this compound derivatives as potent and selective MAO inhibitors.

A study on thio/semicarbazide-based benzyloxy derivatives identified several compounds with potent inhibitory activity against MAO-B. d-nb.info Compounds BT1, BT3, and BT5 showed the greatest inhibitory activity with an identical IC50 value of 0.11 µM against MAO-B. d-nb.info Notably, compound BT5 exhibited a high selectivity index of 363.64 for MAO-B over MAO-A. d-nb.info Kinetic studies revealed that these compounds act as competitive and reversible inhibitors. d-nb.inforesearchgate.net

In another study, isatin-based benzyloxybenzene derivatives were synthesized and evaluated for their MAO inhibitory activity. nih.gov The results showed that most of these compounds were more potent against MAO-B than MAO-A. Compound ISB1 was the most potent MAO-B inhibitor with an IC50 of 0.124 µM. nih.gov Furthermore, a series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives were designed as multifunctional agents for Parkinson's disease, with a focus on MAO-B inhibition. nih.gov The representative compound 3h from this series demonstrated potent and selective MAO-B inhibitory activity with an IC50 of 0.062 µM, acting as a competitive and reversible inhibitor. nih.gov

Table 1: MAO Inhibitory Activity of Selected this compound Derivatives and Analogs

| Compound | Target | IC50 (µM) | Selectivity Index (MAO-B/MAO-A) | Reference |

|---|---|---|---|---|

| BT1 | MAO-B | 0.11 | 88.73 | d-nb.info |

| BT3 | MAO-B | 0.11 | - | d-nb.info |

| BT5 | MAO-B | 0.11 | 363.64 | d-nb.info |

| ISB1 | MAO-B | 0.124 | 55.03 | nih.gov |

| ISFB1 | MAO-B | 0.135 | 5.02 | nih.gov |

| 3h | MAO-B | 0.062 | - | nih.gov |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The biological efficacy of this compound derivatives is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

Influence of Substituent Position and Nature on Biological Efficacy

The position and nature of substituents on the benzyloxy and pyridine rings play a critical role in determining the biological activity of these derivatives. In the context of MAO inhibition, SAR studies of isatin-based benzyloxybenzene derivatives revealed that substitutions on the 5-position of the isatin A-ring generally decreased both MAO-A and MAO-B inhibition. nih.gov For the benzyloxy moiety, a para-substitution on the B-ring resulted in more significant MAO-B inhibition compared to a meta-substitution. nih.gov

In another series of thio/semicarbazide-based benzyloxy derivatives, it was observed that the presence of a benzyloxy pharmacophore at the para position of the B ring of chalcones led to greater MAO-B inhibition than substitution at the ortho position. d-nb.info For 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives, halogenation at the para-position of the benzyloxy ring was more favorable for MAO-A/B inhibition. nih.gov

Regarding anticancer activity, modifications at the C5 position of the hydantoin ring in 3-benzyloxyhydantoin derivatives with isopropyl or isobutyl groups were found to be favorable for increasing binding affinity to the ribonucleotide reductase receptor and enhancing antiproliferative activity. nih.gov In the case of anti-inflammatory activity, the presence of electron-donating groups on the phenyl ring of benzyloxy analogs resulted in good anti-inflammatory effects. nih.gov

These examples underscore the importance of systematic modifications of the this compound scaffold to elucidate SAR and SPR, which is essential for guiding the design of more potent and selective therapeutic agents.

Stereochemical Considerations in Bioactivity

The introduction of stereocenters into derivatives of this compound can have a profound impact on their biological activity. The three-dimensional arrangement of atoms in a molecule dictates its ability to interact with specific biological targets, such as enzymes and receptors, which are themselves chiral. While specific studies on the stereoisomers of this compound derivatives are not extensively documented in publicly available research, the principles of stereochemistry in drug design are well-established and can be extrapolated to this class of compounds.

For instance, if a derivative of this compound is synthesized to contain a chiral center, for example, by reduction of a ketone to a secondary alcohol at a substituent, the resulting enantiomers can exhibit significantly different pharmacological profiles. One enantiomer may bind with high affinity to a target protein, eliciting a desired therapeutic effect, while the other enantiomer (the distomer) may be less active, inactive, or in some cases, contribute to off-target effects.

In a study on related thieno[2,3-b]pyridine analogues, the potential for differential activity between enantiomers of alcohol derivatives was acknowledged, highlighting the importance of stereoselective synthesis to isolate the more active stereoisomer. This underscores the need for future investigations into the stereoselective synthesis and pharmacological evaluation of chiral this compound derivatives to unlock their full therapeutic potential. The separation and individual testing of such stereoisomers, often achieved through techniques like chiral high-performance liquid chromatography (chiral HPLC), would be crucial in determining the stereochemical requirements for optimal bioactivity.

Molecular Interaction and Target Engagement Studies

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule to a specific protein target. For this compound derivatives, in silico docking studies can provide valuable insights into their potential mechanisms of action and guide the design of more potent and selective analogues. Although specific docking studies for this exact parent compound are not widely published, we can infer potential interactions based on studies of structurally related pyridine derivatives that have been investigated as inhibitors of various enzymes, such as kinases.

Kinases are a class of enzymes frequently implicated in diseases like cancer, making them common targets for drug discovery. Molecular docking studies of pyridine-based kinase inhibitors often reveal key interactions between the pyridine nitrogen and the hinge region of the kinase domain. This interaction, typically a hydrogen bond, is a critical anchor for many kinase inhibitors. For a this compound derivative, the pyridine nitrogen could similarly engage in a hydrogen bond with the backbone amide of a hinge residue.

A hypothetical molecular docking scenario of a this compound derivative into a kinase active site is presented in the table below, illustrating the types of interactions that could be anticipated.

| Ligand Atom/Group | Protein Residue | Interaction Type | Predicted Distance (Å) |

| Pyridine Nitrogen | Hinge Region Amino Acid (e.g., Alanine) | Hydrogen Bond | 2.0 |

| Benzyl Ring | Hydrophobic Pocket Residue (e.g., Leucine) | Van der Waals | 3.5 |

| 5-Methyl Group | Hydrophobic Pocket Residue (e.g., Valine) | Van der Waals | 3.8 |

This is a hypothetical representation and actual interactions would depend on the specific protein target.

The biological action of this compound derivatives is likely dictated by their ability to modulate the activity of specific protein targets. While the precise mechanisms for this class of compounds are still under investigation, insights can be drawn from related structures. For example, a structurally similar compound, 3-(Benzyloxy)pyridin-2-amine, has been identified as an inhibitor of Mitogen-activated protein kinase 14 (MAPK14 or p38α) and Leukotriene A-4 hydrolase. This suggests that derivatives of this compound may also target enzymes involved in inflammatory and cell signaling pathways.

The inhibition of such enzymes often involves the competitive binding of the small molecule to the active site, preventing the natural substrate from binding and thereby blocking the enzyme's catalytic activity. The pyridine core of the this compound scaffold can act as a crucial pharmacophore, establishing key interactions with the target protein, as discussed in the molecular docking section.

Emerging Research Frontiers and Future Perspectives for 3 Benzyloxy 5 Methylpyridine

Development of Sustainable and Green Synthetic Methodologies

The chemical industry's growing emphasis on environmental responsibility is driving the development of green synthetic methods for pyridine (B92270) derivatives. nih.govbiosynce.com Traditional synthesis routes often involve hazardous reagents, harsh reaction conditions, and significant waste generation. ijarsct.co.in In contrast, green chemistry focuses on principles such as waste reduction, the use of safer solvents, and energy efficiency. rasayanjournal.co.in

Future synthesis of 3-(Benzyloxy)-5-methylpyridine is likely to incorporate a variety of sustainable techniques. Methodologies such as microwave-assisted synthesis, which can dramatically reduce reaction times and increase yields, are becoming standard. ijarsct.co.innih.gov The use of environmentally benign solvents and reusable catalysts, including biocatalysts like engineered enzymes, represents another key area of development. nih.govijarsct.co.in One-pot multicomponent reactions are also gaining traction as they streamline synthetic sequences, reducing the need for intermediate purification steps and minimizing solvent use. rasayanjournal.co.innih.gov An example of a green approach for a related benzyloxy-substituted heterocyclic compound involved an oxidative ring closure using sodium hypochlorite (B82951) in ethanol, offering a cleaner process. mdpi.com

| Synthetic Approach | Traditional Method | Green/Sustainable Alternative | Key Advantages of Green Method |

| Energy Input | Conventional heating (e.g., oil bath) | Microwave irradiation, Ultrasonic synthesis | Reduced reaction times, Higher yields, Lower energy consumption. nih.govnih.gov |

| Solvents | Volatile organic compounds (VOCs) | Water, ethanol, ionic liquids, or solvent-free conditions | Reduced environmental impact, Improved safety, Easier product separation. nih.govrasayanjournal.co.in |

| Catalysts | Homogeneous metal catalysts, stoichiometric reagents | Heterogeneous catalysts, nanocatalysts, biocatalysts (enzymes) | Catalyst recyclability, Milder reaction conditions, High selectivity. ijarsct.co.inresearchgate.net |

| Process | Multi-step synthesis with isolation of intermediates | One-pot multicomponent reactions (MCRs) | Increased efficiency, Reduced waste and byproducts, Simplified procedures. rasayanjournal.co.innih.gov |

This table provides an interactive comparison of traditional versus green synthetic methodologies applicable to pyridine derivatives.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and compound design. nih.govspringernature.com These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the design-test-learn cycle. springernature.com For a compound like this compound, AI and ML can be leveraged to design novel analogs with enhanced biological activity and optimized pharmacokinetic profiles.

| Application Area | AI/ML Tool or Technique | Objective for this compound Analogs | Potential Impact |

| De Novo Design | Generative Adversarial Networks (GANs), Reinforcement Learning (e.g., ReLeaSE) news-medical.net | Create novel pyridine structures with specific desired features. | Accelerates the discovery of new, patentable chemical entities with tailored activities. news-medical.net |

| Activity Prediction | Quantitative Structure-Activity Relationship (QSAR) models, Deep Learning | Predict the biological activity (e.g., anticancer, antimicrobial) of designed analogs. | Prioritizes synthetic efforts on the most promising compounds, saving time and resources. springernature.com |

| Virtual Screening | High-Throughput Virtual Screening (HTVS) enhanced by ML | Screen large virtual libraries of pyridine derivatives against biological targets. | Increases the success rate of identifying "hit" compounds for further development. nih.gov |

| Property Prediction | ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Models | Predict the safety and pharmacokinetic profiles of new compounds. | Reduces costly late-stage failures by identifying potential liabilities early in the process. springernature.com |

This interactive table outlines the application of AI and machine learning in the design and prediction of properties for novel compounds.

Expansion of Biological Screening to Novel Therapeutic Areas

The pyridine nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and bioactive compounds. nih.gov Pyridine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimalarial, antimicrobial, and antiviral properties. nih.govnih.govmdpi.comresearchgate.net This broad activity profile suggests that this compound and its derivatives are valuable candidates for screening across a wider range of therapeutic areas.

For example, various substituted pyridines have shown potent antiproliferative effects against cancer cell lines by inhibiting tubulin polymerization or acting as kinase inhibitors. nih.govrsc.orgnih.gov Others have been evaluated as antimalarial agents, showing high efficacy against both sensitive and resistant strains of Plasmodium. nih.gov The structural features of this compound could be systematically modified and the resulting library of compounds could be screened against targets for neurodegenerative diseases, inflammatory disorders, or metabolic diseases, potentially uncovering new therapeutic applications.

| Pyridine Derivative Type | Therapeutic Area | Mechanism/Target (if known) | Reported Activity |